molecular formula C7H10N2OS2 B11757730 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide

2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide

Cat. No.: B11757730
M. Wt: 202.3 g/mol
InChI Key: LWRBYMIAORWZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide typically involves the condensation of sulfur-containing compounds with appropriate amines and carboxylic acid derivatives. One common method is the Gewald reaction, which involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the Gewald reaction or similar condensation reactions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The sulfur atom in the thiophene ring may play a crucial role in its activity by forming interactions with metal ions or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methylthio group, and a carboxamide group makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H10N2OS2

Molecular Weight

202.3 g/mol

IUPAC Name

2-amino-5-(methylsulfanylmethyl)thiophene-3-carboxamide

InChI

InChI=1S/C7H10N2OS2/c1-11-3-4-2-5(6(8)10)7(9)12-4/h2H,3,9H2,1H3,(H2,8,10)

InChI Key

LWRBYMIAORWZQB-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=C(S1)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.